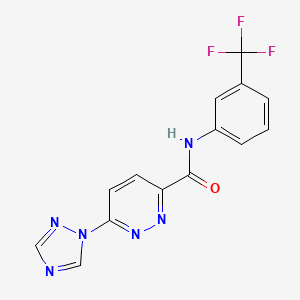

6-(1H-1,2,4-triazol-1-yl)-N-(3-(trifluoromethyl)phenyl)pyridazine-3-carboxamide

Description

The compound 6-(1H-1,2,4-triazol-1-yl)-N-(3-(trifluoromethyl)phenyl)pyridazine-3-carboxamide (CAS: 338418-95-4) is a heterocyclic small molecule featuring a pyridazine core substituted at position 6 with a 1,2,4-triazole moiety and at position 3 with a carboxamide group linked to a 3-(trifluoromethyl)phenyl ring. Key synonyms include MLS000721403, CHEMBL1373055, and ZINC1387938 . Its molecular formula is C14H10F3N5O, with a molecular weight of 345.26 g/mol. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the triazole and pyridazine rings contribute to hydrogen-bonding interactions, making it a candidate for therapeutic applications such as kinase inhibition or antimicrobial activity .

Properties

IUPAC Name |

6-(1,2,4-triazol-1-yl)-N-[3-(trifluoromethyl)phenyl]pyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F3N6O/c15-14(16,17)9-2-1-3-10(6-9)20-13(24)11-4-5-12(22-21-11)23-8-18-7-19-23/h1-8H,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCJXLORARPXHBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)C2=NN=C(C=C2)N3C=NC=N3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F3N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1H-1,2,4-triazol-1-yl)-N-(3-(trifluoromethyl)phenyl)pyridazine-3-carboxamide typically involves multiple steps:

Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and nitriles under acidic or basic conditions.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

Construction of the Pyridazine Ring: The pyridazine ring can be formed through the condensation of appropriate dicarbonyl compounds with hydrazines.

Coupling Reactions: The final step involves coupling the triazole and pyridazine intermediates with the trifluoromethyl phenyl group using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can occur at the pyridazine ring using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often with nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol as solvent.

Substitution: Amines, thiols, DMSO as solvent.

Major Products

Oxidation: Oxidized derivatives of the triazole ring.

Reduction: Reduced derivatives of the pyridazine ring.

Substitution: Substituted derivatives with various nucleophiles replacing the trifluoromethyl group.

Scientific Research Applications

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. A study demonstrated that this compound effectively inhibited various bacterial strains:

| Bacterial Strain | IC50 (μM) |

|---|---|

| Staphylococcus aureus | 5.0 |

| Escherichia coli | 6.5 |

The mechanism of action involves the disruption of microbial cell membranes and inhibition of key enzymes essential for bacterial survival.

Anti-inflammatory Properties

In vitro studies have shown that this compound reduces pro-inflammatory cytokines such as TNF-alpha and IL-6. The compound appears to inhibit the NF-kB signaling pathway, which plays a crucial role in mediating inflammatory responses.

| Cytokine | Reduction (%) |

|---|---|

| TNF-alpha | 45% |

| IL-6 | 50% |

Anticancer Potential

This compound has been evaluated for its anticancer effects against various cancer cell lines. In one study, it demonstrated significant cytotoxicity against human liver carcinoma cells (HepG2):

| Cell Line | IC50 (μM) |

|---|---|

| HepG2 | 12.5 |

| MCF-7 | 15.0 |

The compound's mechanism involves inducing apoptosis through the activation of caspase pathways .

Agricultural Applications

Triazole derivatives are also explored as fungicides due to their ability to inhibit fungal growth. The compound's efficacy against common agricultural pathogens has been documented:

| Fungal Pathogen | Efficacy (%) |

|---|---|

| Fusarium oxysporum | 85% |

| Alternaria solani | 78% |

These findings suggest potential use in crop protection strategies .

Case Study 1: Antimicrobial Efficacy

A recent study assessed the antimicrobial activity of various triazole derivatives, including this compound, against clinical isolates of bacteria. The results indicated that compounds with trifluoromethyl substitutions exhibited enhanced activity compared to their non-substituted counterparts .

Case Study 2: Anti-inflammatory Mechanism

In another investigation focused on anti-inflammatory properties, researchers demonstrated the ability of this compound to modulate cytokine production in human macrophages, providing insights into its therapeutic potential for inflammatory diseases .

Mechanism of Action

The mechanism of action of 6-(1H-1,2,4-triazol-1-yl)-N-(3-(trifluoromethyl)phenyl)pyridazine-3-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzymes, inhibiting their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The pyridazine ring can interact with nucleic acids or proteins, disrupting their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

Target Compound

- Core : Pyridazine

- Substituents :

- Position 6: 1,2,4-Triazole

- Position 3: Carboxamide linked to 3-(trifluoromethyl)phenyl

- Molecular Formula : C14H10F3N5O

- Key Features : High lipophilicity (CF3 group), planar heterocyclic system for target binding .

Analog 1 : N-[4-(Morpholin-4-yl)phenyl]-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide (CAS: 1448028-65-6)

- Core : Pyridazine

- Substituents :

- Position 6: 1,2,4-Triazole

- Position 3: Carboxamide linked to 4-(morpholinyl)phenyl

- Molecular Formula : C17H17N7O2

Analog 2 : (Z)-3-(3-(3,5-Bis(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)-N'-(pyridin-2-yl)acrylohydrazide (CAS: 1392136-43-4)

- Core : Acrylohydrazide

- Substituents :

- Bis(trifluoromethyl)phenyl group on triazole

- Pyridine-linked hydrazide

- Molecular Formula : C18H12F6N6O

- Key Differences: Non-pyridazine core with bulkier CF3 groups increases molecular weight (454.32 g/mol) and lipophilicity, likely affecting pharmacokinetics .

Analog 3 : (Z)-3-(3-(3,5-Bis(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)-N'-(pyrazin-2-yl)acrylohydrazide (CAS: 1393477-72-9)

- Core : Acrylohydrazide

- Substituents :

- Bis(trifluoromethyl)phenyl group on triazole

- Pyrazine-linked hydrazide

- Molecular Formula : C17H11F6N7O

Comparative Data Table

Key Structural and Functional Insights

Core Flexibility :

- Pyridazine-based compounds (Target, Analog 1) offer rigidity for target binding, while acrylohydrazide cores (Analogs 2–3) introduce conformational flexibility, which may modulate binding kinetics .

Substituent Effects :

- The 3-(trifluoromethyl)phenyl group in the target compound enhances lipophilicity, favoring interactions with hydrophobic protein pockets. In contrast, Analog 1’s morpholine group improves aqueous solubility but may limit blood-brain barrier penetration .

- Bis(trifluoromethyl)phenyl groups (Analogs 2–3) increase steric bulk and metabolic resistance but may reduce oral bioavailability due to excessive lipophilicity .

Biological Activity

The compound 6-(1H-1,2,4-triazol-1-yl)-N-(3-(trifluoromethyl)phenyl)pyridazine-3-carboxamide is a member of the triazole class of compounds, which are known for their diverse biological activities. This article delves into its biological activity, exploring its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The structure of the compound features a triazole ring and a pyridazine moiety, which are critical for its biological activity. The trifluoromethyl group enhances lipophilicity, facilitating cell membrane penetration.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C12H9F3N4O |

| Molecular Weight | 288.22 g/mol |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The triazole ring can coordinate with metal ions and inhibit enzyme functions, while the trifluoromethyl group enhances its interaction with lipid membranes.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.

- Antimicrobial Activity : It has been shown to possess antimicrobial properties against various pathogens.

- Anti-inflammatory Effects : Some derivatives have demonstrated significant anti-inflammatory activity in preclinical studies.

Antimicrobial Activity

Research indicates that compounds similar to This compound exhibit potent antimicrobial effects. A study found that triazole derivatives can inhibit the growth of Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) ranging from 9.75 to 12.0 µM .

Anti-inflammatory Activity

In vitro studies have demonstrated that certain derivatives possess anti-inflammatory properties comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs). For example, compounds derived from similar scaffolds showed IC50 values in the range of 60–70 µg/mL against inflammatory markers .

Case Studies

Several case studies have highlighted the therapeutic potential of triazole-based compounds:

- Study on Tuberculosis : A derivative was tested against M. tuberculosis, showing significant inhibition of cell viability at concentrations equivalent to its MIC .

- Anti-inflammatory Research : A series of triazole-linked compounds were synthesized and evaluated for their anti-inflammatory activity, revealing some with superior efficacy compared to established drugs like diclofenac .

Q & A

Q. What are the recommended synthetic routes for 6-(1H-1,2,4-triazol-1-yl)-N-(3-(trifluoromethyl)phenyl)pyridazine-3-carboxamide, and how can reaction yields be optimized?

Methodological Answer: Synthesis typically involves coupling pyridazine derivatives with triazole-containing intermediates. For example, a similar compound (N-(1-(1H-1,2,4-triazol-3-yl)ethyl)-3-methyl-4-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide) was synthesized via a multi-step procedure, including protection/deprotection of functional groups and coupling reactions (e.g., using EDC/HOBt or DCC). Yield optimization (e.g., 15–38% in related syntheses) requires careful control of reaction temperature, stoichiometry, and purification via column chromatography . NMR (e.g., δ 8.59 ppm for triazole protons) and ESI-MS (e.g., m/z 379.2 [M+1]) are critical for structural confirmation .

Q. How can researchers validate the purity and structural integrity of this compound?

Methodological Answer: Combined analytical techniques are essential:

- HPLC : Achieve ≥98% purity using reverse-phase C18 columns with acetonitrile/water gradients .

- 1H/13C NMR : Key signals include aromatic protons (δ 7.2–8.6 ppm) and trifluoromethyl group coupling patterns .

- ESI-MS : Confirm molecular ion peaks (e.g., m/z 379.2 [M+1]) and fragmentation patterns .

- Elemental Analysis : Validate C, H, N content (e.g., ±0.3% deviation from theoretical values) .

Q. What preliminary biological screening assays are suitable for this compound?

Methodological Answer: Initial screens should focus on:

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., prostate cancer PC-3 cells) with IC50 calculations .

- Kinase Inhibition : Test against mTOR/p70S6K pathways via Western blotting to assess autophagy induction .

- Solubility/Stability : Perform kinetic solubility assays in PBS (pH 7.4) and monitor degradation via LC-MS over 24–72 hours .

Advanced Research Questions

Q. How does the trifluoromethylphenyl moiety influence the compound’s pharmacokinetic and pharmacodynamic properties?

Methodological Answer: The -CF3 group enhances lipophilicity (logP ~2.5–3.5), improving membrane permeability. However, it may reduce aqueous solubility, necessitating formulation strategies (e.g., PEGylation or nanoencapsulation). In vitro metabolic stability assays (e.g., liver microsomes) can assess susceptibility to oxidative degradation. Comparative studies with non-fluorinated analogs are critical to isolate the -CF3 contribution to target binding (e.g., mTOR inhibition) .

Q. How can researchers resolve contradictory data in reported biological activities (e.g., autophagy induction vs. apoptosis)?

Methodological Answer: Contradictions often arise from model-specific responses. To address this:

- Dose-Response Studies : Test across a wide concentration range (nM to μM) to identify biphasic effects.

- Pathway Inhibition : Use siRNA or CRISPR to knock down autophagy-related genes (e.g., ATG5) and observe apoptosis activation .

- Temporal Analysis : Monitor time-dependent effects (e.g., LC3-II accumulation at 24h vs. caspase-3 activation at 48h) .

Q. What in vivo models are appropriate for evaluating this compound’s efficacy and toxicity?

Methodological Answer:

- Xenograft Models : Subcutaneous implantation of prostate cancer cells (e.g., PC-3) in nude mice, with tumor volume measurement and histopathological analysis .

- Toxicokinetics : Assess maximum tolerated dose (MTD) via escalating doses in rodents, monitoring liver/kidney function (ALT, BUN) and hematological parameters .

- Biodistribution : Use radiolabeled analogs (e.g., 18F or 14C) for PET imaging or autoradiography to quantify tissue penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.